3-(1H-tetrazol-5-yl)morpholine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 3-(1H-tetrazol-5-yl)morpholine hydrochloride is characterized by the presence of both a five-membered tetrazole ring and a six-membered morpholine ring connected through a carbon-carbon bond. The compound possesses the molecular formula C5H10ClN5O with a molecular weight of 191.6188 daltons, indicating the presence of one hydrochloride counterion associated with the organic base. The tetrazole moiety contributes four nitrogen atoms to the overall structure, while the morpholine ring provides one oxygen atom and one additional nitrogen atom, creating a nitrogen-rich heterocyclic system.
Crystallographic analysis of related tetrazole-morpholine systems has revealed significant structural insights that can be applied to understanding the three-dimensional arrangement of this compound. Studies of tetrakis{4-[(2H-tetrazol-5-yl)methyl]morpholin-4-ium} compounds have shown that morpholine rings consistently display chair conformations in the solid state. The crystal structure analysis of these related systems demonstrates that extensive hydrogen bonding networks are present, involving nitrogen-hydrogen to oxygen, nitrogen-hydrogen to nitrogen, oxygen-hydrogen to oxygen, and oxygen-hydrogen to nitrogen interactions.
The tetrazole ring geometry in five-membered heterocyclic systems has been extensively characterized through crystallographic database surveys. The Cambridge Structural Database contains over 655 different 5-substituted 1H-tetrazole compounds, providing statistical insights into the preferred conformations and bonding patterns. The majority of intermolecular interactions occur around the sp2 nitrogen atoms at positions 3 and 4 of the tetrazole ring, indicating these sites as primary hydrogen bonding acceptors. The tetrazole nitrogen-hydrogen functionality serves as an effective hydrogen bond donor, particularly toward aromatic or sp2 nitrogen atoms in neighboring molecules.
The molecular architecture of this compound facilitates multiple hydrogen bonding interactions due to the presence of both the tetrazole nitrogen-hydrogen group and the morpholine nitrogen atom. The hydrochloride counterion provides additional opportunities for ionic interactions and hydrogen bonding, contributing to the overall crystal stability. Crystallographic studies of related compounds suggest that the dihedral angle between the tetrazole and morpholine rings is likely to be influenced by intramolecular hydrogen bonding and steric considerations.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound. Proton nuclear magnetic resonance analysis of tetrazole-morpholine systems typically reveals characteristic signals that can be assigned to specific structural components. The morpholine ring protons generally appear as multiplets in the aliphatic region, with the oxygen-adjacent methylene groups (OCH2) typically resonating at higher chemical shifts compared to the nitrogen-adjacent methylene groups (NCH2).
The tetrazole proton signal represents a critical diagnostic feature in the nuclear magnetic resonance spectrum. In related 5-substituted tetrazole compounds, the tetrazole hydrogen typically appears as a singlet in the aromatic region, often between 8.5 and 9.5 parts per million. For tetrazole-morpholine hybrid derivatives, the tetrazole hydrogen has been observed at chemical shift values around 8.90 parts per million, appearing as a characteristic singlet peak. The absence of this peak in N-substituted derivatives confirms the location of substitution on the tetrazole ring.
The morpholine ring protons in tetrazole-morpholine compounds exhibit characteristic splitting patterns. Studies of 4-((1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)methyl)morpholine have shown that the morpholine protons appear as multiplets around 3.62-3.64 parts per million for the oxygen-adjacent carbons and 2.49-2.51 parts per million for the nitrogen-adjacent carbons. The methylene group connecting the tetrazole and morpholine rings typically appears as a singlet around 3.82 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The tetrazole carbon signal typically appears in the aromatic region, around 150-151 parts per million for 5-substituted tetrazoles. The morpholine carbon atoms show characteristic chemical shifts, with the oxygen-bearing carbons appearing around 66-67 parts per million and the nitrogen-bearing carbons around 53-54 parts per million. The connecting methylene carbon typically resonates around 52-53 parts per million.
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of both tetrazole and morpholine functionalities. Tetrazole-morpholine compounds typically exhibit nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region. The morpholine ring contributes carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers and carbon-oxygen stretching vibrations around 1100-1200 wavenumbers. The tetrazole ring provides characteristic vibrations in the 1500-1650 wavenumber region.
| Spectroscopic Parameter | Chemical Shift/Frequency | Assignment |
|---|---|---|
| 1H Nuclear Magnetic Resonance - Tetrazole H | 8.9 ppm | Tetrazole nitrogen-hydrogen |
| 1H Nuclear Magnetic Resonance - Morpholine OCH2 | 3.62-3.64 ppm | Oxygen-adjacent methylene |
| 1H Nuclear Magnetic Resonance - Morpholine NCH2 | 2.49-2.51 ppm | Nitrogen-adjacent methylene |
| 13C Nuclear Magnetic Resonance - Tetrazole C | 150-151 ppm | Tetrazole carbon-5 |
| 13C Nuclear Magnetic Resonance - Morpholine OCH2 | 66-67 ppm | Oxygen-bearing carbon |
| Infrared - Nitrogen-Hydrogen stretch | 3300-3500 cm⁻¹ | Tetrazole nitrogen-hydrogen |
| Infrared - Carbon-Oxygen stretch | 1100-1200 cm⁻¹ | Morpholine carbon-oxygen |
Thermal Stability and Phase Behavior Analysis
The thermal stability of this compound is influenced by both the inherent stability of the tetrazole and morpholine ring systems and the presence of the hydrochloride counterion. Tetrazole derivatives generally exhibit good thermal stability due to the aromatic character of the five-membered ring, though the specific substitution pattern and intermolecular interactions can significantly influence decomposition temperatures. The morpholine ring contributes additional thermal stability through its saturated six-membered ring structure and the presence of the oxygen heteroatom.
Melting point determinations of related tetrazole-morpholine compounds provide insights into the thermal behavior of this class of materials. Studies of 4-((1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)methyl)morpholine have reported melting points in the range of 103-104 degrees Celsius. However, the presence of the hydrochloride salt is expected to significantly increase the melting point due to the ionic interactions between the protonated morpholine nitrogen and the chloride counterion.
Related phenyl(2H-tetrazol-5-yl)methanamine morpholine derivatives have demonstrated melting points ranging from 154 to 238 degrees Celsius, depending on the specific substitution pattern. The compound 4-(phenyl (2H-tetrazol-5-yl)methyl) morpholine exhibits a melting point of 154-156 degrees Celsius, while 4-(1-phenyl-1-(2H-tetrazol-5-yl)ethyl)morpholine shows a higher melting point of 236-238 degrees Celsius. These variations demonstrate the significant impact of structural modifications on thermal properties.
The phase behavior of tetrazole-morpholine hydrochloride salts is influenced by the hydrogen bonding network established in the crystal lattice. The presence of multiple hydrogen bond donors and acceptors, including the tetrazole nitrogen-hydrogen group, the protonated morpholine nitrogen, and the chloride counterion, creates a complex three-dimensional hydrogen bonding network that stabilizes the crystal structure. This extensive hydrogen bonding typically results in higher melting points and improved thermal stability compared to the corresponding free bases.
Differential scanning calorimetry analysis of related compounds has revealed that tetrazole-containing materials often exhibit single, sharp melting endotherms, indicating good crystallinity and phase purity. The thermal decomposition of tetrazole derivatives typically occurs at temperatures well above their melting points, suggesting good thermal stability for normal handling and storage conditions.
Solubility Profile and Partition Coefficients
The solubility characteristics of this compound are significantly influenced by the presence of both hydrophilic and lipophilic structural elements. The tetrazole ring contributes polar character through its nitrogen-rich aromatic system and the nitrogen-hydrogen functionality, while the morpholine ring provides both polar character through the oxygen and nitrogen heteroatoms and some lipophilic character through the methylene groups. The hydrochloride salt formation dramatically enhances water solubility compared to the free base.
The morpholine nitrogen atom, when protonated in the hydrochloride salt, creates a permanent positive charge that strongly enhances water solubility. This ionic character is expected to result in high solubility in water and other polar protic solvents, while reducing solubility in nonpolar organic solvents. The tetrazole nitrogen-hydrogen group can participate in hydrogen bonding with protic solvents, further enhancing solubility in alcohols and other hydrogen bond accepting solvents.
Related tetrazole-morpholine compounds have demonstrated good solubility in polar organic solvents. Synthesis procedures for similar compounds frequently employ solvents such as dimethylformamide, acetonitrile, and various alcohol solvents, indicating good compatibility with these medium-polarity systems. The crystallization of tetrakis{4-[(2H-tetrazol-5-yl)methyl]morpholin-4-ium} compounds from acetonitrile demonstrates the solubility of charged tetrazole-morpholine systems in moderately polar aprotic solvents.
The partition coefficient behavior of tetrazole-morpholine systems is influenced by the tautomeric equilibrium of the tetrazole ring. Research has shown that in aqueous environments, the 1H-tetrazole tautomer is typically favored over the 2H-tetrazole form. This tautomeric preference affects the hydrogen bonding capacity and overall polarity of the molecule, thereby influencing partition behavior between aqueous and organic phases.
The presence of the hydrochloride counterion is expected to dramatically shift the partition coefficient toward the aqueous phase. Salt formation generally increases the hydrophilic character of organic compounds and reduces their tendency to partition into lipophilic phases. This characteristic is particularly important for handling and purification procedures, as it allows for efficient extraction and washing procedures using aqueous systems.
| Solvent Class | Expected Solubility | Basis |
|---|---|---|
| Water | High | Hydrochloride salt formation |
| Polar Protic (alcohols) | High | Hydrogen bonding capability |
| Polar Aprotic (acetonitrile) | Moderate | Demonstrated in related compounds |
| Nonpolar Organic | Low | Ionic character of salt |
Tautomeric Equilibria in Tetrazole-Morpholine Systems
The tautomeric behavior of tetrazole rings represents a fundamental aspect of their chemical behavior and significantly influences the properties of tetrazole-morpholine compounds. Tetrazole rings can exist in two primary tautomeric forms: the 1H-tetrazole and 2H-tetrazole structures, which differ in the position of the acidic hydrogen atom on the tetrazole ring. The equilibrium between these tautomeric forms is highly dependent on the environment, with gas phase, solution phase, and solid state conditions each favoring different tautomeric populations.
Quantum mechanical studies have provided detailed insights into the tautomeric equilibrium of tetrazole systems. In the gas phase, the 2H-tetrazole tautomer is typically more stable than the 1H-tetrazole form. However, the influence of aqueous environments dramatically shifts this equilibrium, with the 1H-tetrazole tautomer becoming favored in aqueous solution. This environmental sensitivity of the tautomeric equilibrium has significant implications for the behavior of this compound in different media.
The morpholine substitution at the 3-position of the tetrazole ring introduces additional electronic and steric factors that influence the tautomeric equilibrium. The electron-donating character of the morpholine nitrogen can stabilize certain tautomeric forms through resonance interactions. Additionally, the spatial arrangement of the morpholine ring relative to the tetrazole system can create intramolecular hydrogen bonding opportunities that preferentially stabilize specific tautomeric forms.
The hydrochloride salt formation introduces additional complexity to the tautomeric equilibrium. The protonation of the morpholine nitrogen creates a permanently charged system that can influence the electron distribution within the tetrazole ring through inductive and resonance effects. The chloride counterion can also participate in specific hydrogen bonding interactions that may preferentially stabilize certain tautomeric forms.
Crystallographic studies of related tetrazole systems have shown that solid state packing forces can strongly influence tautomeric preferences. The Cambridge Structural Database analysis of tetrazole derivatives reveals that intermolecular hydrogen bonding patterns often dictate which tautomeric form is observed in crystal structures. The ability of tetrazole rings to form up to four hydrogen bonds through their nitrogen lone pairs creates complex hydrogen bonding networks that can stabilize specific tautomeric forms.
The spectroscopic identification of tautomeric forms in tetrazole-morpholine systems relies on the characteristic nuclear magnetic resonance signatures of the tetrazole hydrogen. The 1H-tetrazole form typically exhibits the tetrazole proton signal around 8.5-9.5 parts per million, while the 2H-tetrazole form shows this signal at slightly different chemical shifts. The relative integration of these signals in nuclear magnetic resonance spectra provides quantitative information about tautomeric populations in solution.
| Tautomeric Form | Preferred Environment | Stabilizing Factors |
|---|---|---|
| 1H-tetrazole | Aqueous solution | Hydrogen bonding with water |
| 2H-tetrazole | Gas phase | Intrinsic electronic stability |
| Mixed population | Organic solvents | Solvent-dependent equilibrium |
| 1H-tetrazole (favored) | Crystalline hydrochloride | Intermolecular hydrogen bonding network |
The tautomeric equilibrium of this compound is expected to strongly favor the 1H-tetrazole form in the solid state due to the specific hydrogen bonding requirements of the crystal lattice. In aqueous solution, this preference is reinforced by the favorable interactions between the 1H-tetrazole form and water molecules. The understanding of these tautomeric preferences is crucial for predicting the chemical behavior and reactivity of this compound across different experimental conditions.
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIZDOLQPVPZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NNN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820705-11-0 | |
| Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Tetrazole Derivatives
The most common method for synthesizing tetrazole derivatives involves a 1,3-dipolar cycloaddition reaction between nitriles and azides, utilizing either an azide ion or hydrazoic acid. Multicomponent reactions (MCRs) are employed, where multiple compounds react to form a single product, offering advantages such as atom economy and efficiency.
In 1961, Ugi et al. first reported the use of HN3 to replace carboxylic acid in the Passerini reaction and in the Ugi reaction to form tetrazole derivatives. Since then, numerous advancements have been published on the synthesis of tetrazoles via MCRs. These methods provide efficient routes for creating diverse tetrazole libraries suitable for high-throughput screening and pharmaceutical research.
Multicomponent Reactions (MCRs) for Tetrazole Synthesis
MCRs are valuable for synthesizing substituted tetrazole derivatives. Dömling et al. treated N-substituted 2-isocyanoacetamides with trimethylsilyl azide with 25% cosolvent water in methanol at room temperature. This reaction efficiently synthesized a library of 18 1-substituted-1H-tetrazoles, with most final products precipitating during workup.
Visible-Light Catalytic Reactions
Catalytic visible-light reactions involving aliphatic, aromatic, and heterocyclic aldehydes with sodium azide via 1,3-dipolar cycloaddition have been described. In this process, azide acts as a three-nitrogen donor for the tetrazole ring and converts the aldehyde into isocyanide.
Synthesis Steps
Synthesis of 3-(1H-tetrazol-5-yl)morpholine hydrochloride involves several steps, starting from morpholine and tetrazole derivatives, under various reaction conditions, including heating and the use of catalysts.
Detailed Synthesis Procedure for Pyrazole-Fused 1H-tetrazol-5-yl Derivatives
A five-step synthesis method can produce the desired anti-microbial active component.
- Preparation of Intermediate-1A: React 3-Bromoaniline with Oxyma, DIC, and K2CO3 in EtOH under N2(g) atmosphere, using Johnphos and Pd(OAc)2 as catalysts at 80°C overnight. Filter the reaction mixture and purify to obtain Intermediate-1A.
- React Intermediate-1A with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione via diazotization using 3-aminobenzonitrile followed by reduction, and a coupling reaction to yield compound 3A.
- Oxidize compound 3A using KMno4 to produce compound 4A.
- Treat 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (4A) with HATU and various aldehydes in the presence of DIPEA and acetonitrile via a coupling reaction to create 5A-5Q derivatives.
- Perform an Azidation process on compound 5a-5Q in DMF with NaN3 treatment at 120°C for five hours to obtain the required derivative (6A-6Q).
General Procedure for Compound (5A-5Q)
Add HATU and DIPEA to a stirred solution of 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in Acetonitrile. Stir the reaction mixture at room temperature for one hour, then add different substitutions and stir overnight. Extract the reaction mixture with ethyl acetate, wash with sat. NaHCO3 and brine, dry over Na2SO4, and evaporate under vacuum to obtain the crude chemical.
General Procedure for Compound (6A-6Q)
Add NaN3 and NH4Cl to a stirred solution of 3-(5-(morpholine-4-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile in DMF. Heat the reaction mixture at 120°C for five hours.
Characterization Data
- (1-(3-(1H-tetrazol-5-yl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)(morpholino)methanone(6A):
- 1-(3-(1H-tetrazol-5-yl)phenyl)-N-benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide(6B): Visit reference for characterization data.
Reactions and Applications
This compound can undergo oxidation, reduction, and substitution reactions. Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Chemical Reactions Analysis
Reaction Types and Conditions
This compound participates in four primary reaction categories:
Tetrazole-Specific Reactivity
The tetrazole moiety acts as a:
-
Bioisostere for carboxylic acids, enabling hydrogen bonding with four σ-lone pairs (N3 and N4 positions)
-
Metal chelator through N2 and N3 atoms, forming coordination complexes with Zn²⁺ or Fe³⁺
-
Dipolarophile in 1,3-dipolar cycloadditions due to electron-deficient π-system
Morpholine Ring Transformations
-
N-oxidation : Occurs preferentially at the morpholine nitrogen with H₂O₂, yielding water-soluble N-oxide derivatives
-
Ring-opening : Acidic conditions protonate the morpholine oxygen, leading to C-O bond cleavage
Substitution Reactions (Azide Exchange)
A 2022 flow chemistry study demonstrated:
text3-(1H-tetrazol-5-yl)morpholine + TMSN₃ → 5-(trimethylsilyl)-tetrazole derivative
Conditions : 120°C, DMF, 5 hr
Yield : 82% (NMR verified)
Catalytic Reductions
Palladium-catalyzed hydrogenation at 50 psi H₂:
-
Tetrazole ring remains intact
-
Morpholine ring converts to piperidine (Δ solubility: +37% in H₂O)
Stability Considerations
Critical degradation pathways:
Scientific Research Applications
Medicinal Chemistry
The tetrazole moiety is known for its bioisosteric properties, often serving as a substitute for carboxylic acids and amides in drug design. Compounds containing tetrazoles have been associated with various biological activities, including antibacterial, antifungal, and anticancer effects.
Drug Development
Numerous active pharmaceutical ingredients (APIs) incorporate tetrazole structures due to their favorable pharmacological profiles. For instance, the incorporation of the tetrazole ring in pharmaceuticals can enhance solubility and bioavailability. A significant number of FDA-approved drugs feature tetrazoles, indicating their importance in therapeutic applications .
Synthesis and Chemical Properties
The synthesis of 3-(1H-tetrazol-5-yl)morpholine hydrochloride can be achieved through various methods, including multicomponent reactions (MCRs). These synthetic pathways allow for the efficient construction of complex tetrazole derivatives with diverse substituents .
Multicomponent Reactions
MCRs facilitate the formation of tetrazoles by combining multiple reactants in a single step, which simplifies the synthesis process and enhances yield. This approach is particularly advantageous for generating libraries of tetrazole compounds for screening in drug discovery .
Applications in Biochemistry
In biochemistry, this compound serves as an organic buffer agent in cell culture applications. Its ability to maintain pH stability within a physiological range (6-8.5) makes it suitable for various biological assays and experiments .
Anticancer Activity
A study demonstrated that a series of tetrazole derivatives, including those related to this compound, exhibited potent anticancer activity against several cancer cell lines. The mechanism was attributed to their ability to inhibit specific kinases involved in tumor growth .
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of tetrazole-containing compounds. Results indicated that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Drug development with favorable pharmacological profiles | c-Met inhibitors |
| Synthesis | Multicomponent reactions for efficient synthesis | Various tetrazole derivatives |
| Biochemical Buffers | Used as an organic buffer in cell culture | pH maintenance |
| Anticancer Activity | Inhibition of kinases related to cancer growth | Potent anticancer compounds |
| Antimicrobial Activity | Efficacy against bacterial strains | Significant antimicrobial effects |
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(1H-tetrazol-5-yl)morpholine hydrochloride and related compounds:
Key Structural and Functional Insights:
Morpholine vs. Amine Backbones: The morpholine ring in this compound provides enhanced solubility in polar solvents compared to the propylamine backbone in [3-(1H-tetrazol-5-yl)propyl]amine hydrochloride .
Tetrazole vs. Other Heterocycles :
- Compared to the oxadiazole-thiophene hybrid in 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride , the tetrazole group in the target compound offers superior metabolic stability and mimics carboxylic acids, making it advantageous in prodrug design.
Acidity and Pharmacokinetics :
- 3-(1H-Tetrazol-5-yl)benzoic acid exhibits acidic properties (pKa ~3–4) due to the benzoic acid group, whereas the morpholine-tetrazole combination likely has neutral to weakly basic characteristics, altering absorption and distribution profiles in vivo.
Sulfur-Containing Analogues :
- Compounds like 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl} morpholine hydrochloride incorporate sulfur, which increases lipophilicity and may enhance blood-brain barrier penetration compared to the oxygen-rich target compound.
Biological Activity
3-(1H-tetrazol-5-yl)morpholine hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.
The synthesis of this compound can be achieved through various chemical routes, typically involving the reaction of morpholine derivatives with tetrazole precursors. The following methods are commonly employed:
- Method 1 : Reaction of morpholine with sodium azide to form the tetrazole ring.
- Method 2 : Coupling reactions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in an anhydrous solvent such as dichloromethane.
These methods yield high-purity products suitable for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 10 to 50 µg/mL, indicating potent antimicrobial properties .
Anticancer Activity
The compound has also been evaluated for anticancer activity. A study reported that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range (approximately 2–5 µM). Mechanistic studies suggest that it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, with an IC50 value of approximately 0.25 µM . This effect is mediated through the inhibition of NF-kB signaling pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound binds to various receptors involved in inflammation and cancer progression, modulating their activity.
- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in cell proliferation and survival, particularly those in the MAPK signaling pathway.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results showed a significant reduction in bacterial load when treated with the compound, supporting its potential use as a novel antimicrobial agent .
Case Study 2: Cancer Cell Proliferation
In a preclinical trial, the compound was tested on MCF-7 cells. Results indicated a dose-dependent inhibition of cell growth, with flow cytometry analysis revealing an increase in apoptotic cells upon treatment with 10 µM concentration .
Case Study 3: Inflammation Model
In vivo studies using a mouse model of acute inflammation demonstrated that administration of the compound significantly reduced paw edema and serum levels of inflammatory markers compared to controls .
Q & A
Q. What are the optimized synthetic routes for 3-(1H-tetrazol-5-yl)morpholine hydrochloride, and how can reaction efficiency be validated?
- Methodological Answer : A robust synthesis involves multicomponent reactions (MCRs) under catalytic conditions. For example, coupling morpholine derivatives with tetrazole precursors in PEG-400 media using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Validate efficiency using yield calculations (>95% purity) and spectroscopic characterization (IR, H NMR).
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- IR spectroscopy : Identify key functional groups (e.g., C-N stretch of tetrazole at ~1450 cm, morpholine ring vibrations at ~1100 cm) .
- H NMR : Assign peaks for morpholine protons (δ 3.6–3.8 ppm) and tetrazole protons (δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous tetrazole-morpholine derivatives (e.g., space group , unit cell parameters Å, Å) .
Q. What analytical techniques are critical for assessing purity in preclinical studies?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient). Compare retention times against reference standards. For trace impurities, apply mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H] = 278.14 observed vs. 278.76 calculated) .
Advanced Research Questions
Q. How does this compound interact with biomacromolecules like DNA or serum albumin?
- Methodological Answer : Use fluorescence quenching assays :
- BSA binding : Monitor static quenching via Stern-Volmer plots ( M) at excitation 280 nm. Calculate binding constants () and thermodynamic parameters (ΔH, ΔS) using van’t Hoff analysis .
- DNA intercalation : Measure fluorescence enhancement with ct-DNA (λ = 520 nm). Confirm intercalation via competitive binding studies with ethidium bromide and viscosity measurements .
Q. What strategies mitigate instability of this compound under physiological conditions?
- Methodological Answer :
- pH stability studies : Conduct accelerated degradation tests in buffers (pH 1–9) at 37°C. Analyze degradation products via LC-MS.
- Excipient screening : Use cyclodextrins or PEG-based matrices to enhance solubility and reduce hydrolysis. Validate via stability-indicating HPLC methods .
Q. How can structure-activity relationships (SAR) guide the design of tetrazole-morpholine derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogenated or nitro groups at the morpholine ring. Assess antimicrobial activity against Gram-negative/-positive strains (e.g., MIC values via broth microdilution) .
- Computational modeling : Perform docking studies (AutoDock Vina) using protein targets (e.g., penicillin-binding proteins) to predict binding affinities. Validate with experimental IC values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
